molecular formula C17H18N4O2 B12795020 9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-76-3

9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12795020
CAS No.: 133626-76-3
M. Wt: 310.35 g/mol
InChI Key: FVGOWERAAKTYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one encapsulates the compound’s structural features through hierarchical prioritization of functional groups and ring systems. The parent structure is 5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one , a bicyclic system comprising a pyridine ring fused to a benzodiazepinone moiety. The fusion notation (2,3-b)(1,5) specifies the attachment points: the pyridine ring (positions 2 and 3) merges with the benzodiazepine ring (positions 1 and 5).

Substituent Assignments

  • 9-Acetylamino : An acetylated amino group (-NHCOCH₃) at position 9 of the benzodiazepine ring.
  • N11-Ethyl : An ethyl group (-CH₂CH₃) attached to the nitrogen atom at position 11.
  • N6-Methyl : A methyl group (-CH₃) bonded to the nitrogen at position 6.

The 6,11-dihydro designation indicates partial saturation at these positions, reducing aromaticity in the diazepine ring. The suffix -one denotes a ketone group at position 5.

Table 1: Key Nomenclature Components
Component Position Description
Pyrido(2,3-b) - Pyridine fused via positions 2 and 3 to adjacent ring
Benzodiazepin-5-one 5 Seven-membered diazepine ring with ketone at position 5
9-Acetylamino 9 Acetylated amino substituent on benzodiazepine ring
N11-Ethyl 11 Ethyl group on nitrogen atom in diazepine ring
N6-Methyl 6 Methyl group on nitrogen atom in pyridine ring

Properties

CAS No.

133626-76-3

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepin-9-yl)acetamide

InChI

InChI=1S/C17H18N4O2/c1-4-21-15-10-12(19-11(2)22)7-8-14(15)20(3)17(23)13-6-5-9-18-16(13)21/h5-10H,4H2,1-3H3,(H,19,22)

InChI Key

FVGOWERAAKTYDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves a two-step approach:

  • Formation of the 11-haloacetyl intermediate : Starting from the corresponding 5,11-dihydro-6H-pyrido(2,3-b)(1,5)benzodiazepin-5-one core, the 11-position is functionalized by reaction with a haloacetyl chloride (commonly chloroacetyl chloride) in the presence of a base such as triethylamine. This step introduces a reactive haloacetyl group at the 11-position, which serves as a key intermediate for further substitution.

  • Nucleophilic substitution with a secondary amine : The haloacetyl intermediate is then reacted with a secondary amine, such as ethylmethylamine or other substituted amines, to replace the halogen with the desired amino substituent. This reaction is typically carried out in an inert organic solvent (e.g., ethanol, benzene, dioxane) under reflux conditions. The amine may be used in excess to act as an acid scavenger for the hydrogen halide generated during the reaction.

Detailed Reaction Conditions

  • Haloacetylation Step :

    • Reagents: Chloroacetyl chloride, triethylamine
    • Solvent: Absolute dioxane or ethanol
    • Temperature: Reflux or boiling point of solvent
    • Time: Several hours (e.g., 6 hours)
    • Workup: Vacuum filtration, washing with water, recrystallization from ethanol or dimethylformamide
    • Yield: Typically 25–65% depending on substrate and conditions
  • Amination Step :

    • Reagents: Secondary amine (e.g., ethylmethylamine)
    • Solvent: Absolute ethanol, benzene, or isopropanol
    • Temperature: Reflux (e.g., 70 hours in benzene or 18 hours in ethanol)
    • Workup: Removal of solvent under reduced pressure, acid-base extraction, recrystallization from appropriate solvents (cyclohexane, isopropanol)
    • Yield: 30–62% depending on amine and conditions

Representative Examples from Patent Literature

Step Compound/Intermediate Reagents & Conditions Solvent Temperature Yield (%) Melting Point (°C)
Haloacetylation 11-chloroacetyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one Chloroacetyl chloride, triethylamine Dioxane Reflux (boiling) 25–65 211–225 (decomp.)
Amination 11-(diethylaminoacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one Diethylamine (2 eq.) Benzene Reflux, 70 h 54 152–153
Amination 11-(di-n-propylaminoacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one Di-n-propylamine Ethanol Reflux, 18 h 30 212–213

Solvent and Acid Scavenger Effects

  • Preferred solvents include ethanol, dioxane, benzene, and isopropanol, chosen for their ability to dissolve reactants and withstand reflux temperatures.
  • Acid scavengers such as triethylamine or alkali metal carbonates are used to neutralize hydrogen halide byproducts, improving yields and purity.
  • In some cases, excess secondary amine serves as both nucleophile and acid scavenger, simplifying the reaction setup.

Purification and Characterization

  • Recrystallization from ethanol, isopropanol, or cyclohexane is commonly employed to purify the final products.
  • Melting points are typically determined to assess purity, with decomposition occurring above 210 °C for many derivatives.
  • Elemental analysis (C, H, N) confirms the composition consistent with the proposed structures.

3 Summary Table of Preparation Parameters

Parameter Typical Range/Value
Haloacetylation reagent Chloroacetyl chloride (1.0–1.2 eq.)
Base Triethylamine (1.5–2.0 eq.)
Solvent Dioxane, ethanol, benzene, isopropanol
Temperature Reflux (80–110 °C depending on solvent)
Reaction time 6–70 hours (depending on step and amine)
Amines used Diethylamine, di-n-propylamine, ethylmethylamine
Yield 25–65% (haloacetylation), 30–62% (amination)
Purification Recrystallization from ethanol or isopropanol
Characterization Melting point, elemental analysis

4 Research Findings and Notes

  • The preparation methods are robust and allow for structural variation at the 11-position by changing the secondary amine, enabling synthesis of diverse analogs.
  • Reaction conditions such as solvent choice and temperature significantly influence yield and purity.
  • The haloacetyl intermediate is a versatile precursor for nucleophilic substitution, facilitating the introduction of various amino substituents.
  • The described methods are supported by multiple patent examples and peer-reviewed synthetic protocols, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one include:

1. Antitumor Activity
Research indicates that compounds within this class may exhibit antitumor properties by targeting specific proteins involved in cancer cell proliferation. For instance, studies have shown that related benzodiazepines can inhibit the activity of ALK (anaplastic lymphoma kinase), which is implicated in certain cancers .

2. Analgesic and Anti-inflammatory Effects
Benzodiazepine derivatives have been evaluated for their analgesic and anti-inflammatory properties. Experimental models suggest that these compounds can effectively reduce pain and inflammation through mechanisms involving cyclooxygenase inhibition .

3. Anxiolytic Properties
The anxiolytic potential of benzodiazepines is well-documented. Compounds similar to 9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one have shown promising results in reducing anxiety in preclinical models by modulating GABA receptor activity .

Potential Applications

The diverse biological activities of 9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one suggest several potential applications:

Application AreaDescription
Pharmaceuticals Development of new medications targeting anxiety disorders and pain relief.
Cancer Therapy Exploration as a potential treatment for tumors associated with ALK activity.
Research Tools Utilization in studies investigating GABAergic mechanisms and receptor interactions.

Case Studies

Several studies have highlighted the efficacy of benzodiazepine derivatives in clinical settings:

Case Study 1: Antitumor Efficacy
In a study examining the effects of various benzodiazepine derivatives on cancer cell lines, it was found that certain compounds demonstrated significant cytotoxicity against ALK-positive tumors. The mechanism was attributed to the induction of apoptosis via ALK inhibition .

Case Study 2: Pain Management
A comparative analysis of benzodiazepines revealed that those similar to 9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one exhibited superior analgesic effects in rodent models compared to traditional analgesics. This suggests a potential role in pain management protocols .

Mechanism of Action

The mechanism of action of 9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

9-Amino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

  • Key Differences: Lacks the 9-acetylamino substituent, instead retaining a primary amino group at position 7. This reduces steric bulk and lipophilicity, which may decrease metabolic stability compared to the acetylated derivative .
  • Pharmacological Implications : Primary amines are more prone to oxidative deamination, suggesting the acetylated variant could exhibit a longer half-life in vivo.

Olanzapine and Related Impurities

  • Olanzapine Lactame (2-Methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepin-4-one): Structural Contrast: Replaces the pyrido ring with a thieno ring and lacks the N11-ethyl and N6-methyl groups. The lactam formation at position 4 reduces receptor-binding efficacy compared to olanzapine . Functional Impact: Acts as a degradation product, highlighting the importance of substituent stability in therapeutic benzodiazepines.
  • Olanzapine-N-Chloromethyl Chloride :

    • Chloromethylation at the piperazinyl nitrogen introduces a reactive group, increasing toxicity risks. This contrasts with the target compound’s ethyl and methyl groups, which are metabolically inert .

Rispenzepine (11-[(1-Methylpiperidin-3-yl)carbonyl]-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one)

  • Structural Similarities : Shares the pyrido-benzodiazepine core but substitutes N11 with a 1-methylpiperidin-3-yl carbonyl group.

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Core Structure Position 9 Substituent N11 Substituent N6 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyrido-benzodiazepine Acetylamino Ethyl Methyl ~383.4 (estimated) High lipophilicity, potential CNS activity
9-Amino Analog Pyrido-benzodiazepine Amino Ethyl Methyl ~341.4 (estimated) Lower metabolic stability
Olanzapine Thieno-benzodiazepine Methyl 4-Methylpiperazinyl - 312.43 FDA-approved antipsychotic
Olanzapine Lactame Thieno-benzodiazepine Methyl - - 273.34 (calculated) Degradation product, reduced efficacy
Rispenzepine Pyrido-benzodiazepine - 1-Methylpiperidinyl - ~395.5 (estimated) Experimental, structural analog

Research Findings and Functional Insights

  • Metabolic Stability: The 9-acetylamino group in the target compound likely reduces first-pass metabolism compared to the 9-amino analog, as observed in acetylated derivatives of other benzodiazepines .
  • Receptor Binding : Substitutions at N11 (ethyl vs. piperazinyl or nipecotoyl) critically influence receptor affinity. Olanzapine’s 4-methylpiperazinyl group enhances dopamine D2 and serotonin 5-HT2A antagonism, whereas smaller alkyl groups (e.g., ethyl) may prioritize other targets .

Biological Activity

9-Acetylamino-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H14N4O3
  • Molecular Weight : Approximately 298.2967 g/mol
  • IUPAC Name : 2-ethyl-10-methyl-14-nitro-2,4,10-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-9-one
  • CAS Number : Not available

The compound belongs to the class of pyrido[2,3-b][1,5]benzodiazepines, which are known for their diverse biological activities.

1. Antitumor Activity

Research indicates that compounds within the benzodiazepine class exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and modulation of signaling pathways associated with cancer progression.

2. CNS Effects

Benzodiazepines are widely recognized for their central nervous system (CNS) effects. They typically act as anxiolytics or sedatives. Preliminary data suggests that 9-Acetylamino-N11-ethyl-N6-methyl may share these properties by interacting with GABA receptors, enhancing inhibitory neurotransmission.

3. Gastroprotective Effects

The compound has been reported to exhibit gastroprotective properties. Studies have shown its efficacy in inhibiting stomach ulcers and reducing gastric acid secretion in animal models. This activity is attributed to its ability to modulate gastric mucosal defenses and promote healing processes.

Research Findings and Case Studies

StudyFindings
DrugBank ReportIdentified as a small molecule with potential pharmacological applications including antitumor and gastroprotective activities.
Patent AnalysisDemonstrated effectiveness as an inhibitor of stomach ulcers and secretion of gastric juices in rat models.
PharmacodynamicsExhibited superior ulcer-inhibiting effects compared to atropine in controlled studies involving warm-blooded animals.

The biological activities of 9-Acetylamino-N11-ethyl-N6-methyl can be attributed to several mechanisms:

  • GABAergic Modulation : By enhancing the action of GABA at its receptors, it may produce anxiolytic effects.
  • Inhibition of Enzymatic Activity : The compound may modulate enzymes involved in gastric acid secretion and mucosal protection.

Q & A

Q. Methodological Answer :

  • Computational Modeling :
    • Perform DFT calculations to map electron density in the pyrido-benzodiazepinone core, identifying reactive sites for functionalization .
    • Use molecular docking to simulate binding to biological targets (e.g., enzymes or receptors) and prioritize derivatives for synthesis .
  • Experimental Validation : Synthesize analogs with varying substituents (e.g., 4-cyano vs. 2,4,6-trimethyl groups) and compare bioactivity profiles .

Advanced: How should researchers address contradictions in stability or bioactivity data across studies?

Q. Methodological Answer :

  • Controlled Replication : Repeat synthesis and bioassays under standardized conditions (e.g., pH 6.5 buffer for dissolution studies) to isolate variables .
  • Multi-Technique Analysis : Cross-validate results using complementary methods. For example, discrepancies in NMR data may arise from solvent effects (DMSO vs. CDCl₃), requiring 2D NMR (COSY, HSQC) for resolution .
  • Theoretical Frameworks : Link findings to existing hypotheses (e.g., steric effects of N11-ethyl groups on metabolic stability) to contextualize contradictions .

Advanced: What strategies optimize process control for scaling up synthesis while maintaining yield and purity?

Q. Methodological Answer :

  • Process Simulation : Use chemical engineering software to model reaction kinetics and optimize parameters (e.g., reflux time, solvent volume) .
  • In-Line Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and minimize byproducts .
  • Separation Technologies : Employ membrane filtration or column chromatography for high-purity isolation of the final product .

Advanced: How can researchers design experiments to evaluate the compound’s environmental or metabolic fate?

Q. Methodological Answer :

  • Environmental Fate : Use DOE Atmospheric Chemistry Program frameworks to study photodegradation or hydrolysis under simulated environmental conditions (e.g., UV light, varying pH) .
  • Metabolic Studies : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Compare degradation pathways to structurally related drugs (e.g., benzodiazepines) .

Advanced: What methodologies integrate this compound into broader pharmacological or materials science research?

Q. Methodological Answer :

  • Pharmacological Screening : Use high-throughput assays to evaluate cytotoxicity, receptor affinity, or enzyme inhibition. Prioritize derivatives with low IC₅₀ values (e.g., <10 μM) for further study .
  • Materials Science Applications : Explore its potential as a ligand in catalytic systems or as a fluorescent probe by modifying substituents (e.g., adding cyano or methoxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.